

Crystal Structure Analysis of 2,4-Bis(methylthio)pyrimidine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *2,4-Bis(methylthio)pyrimidine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **2,4-bis(methylthio)pyrimidine** derivatives, a class of compounds with significant potential in medicinal chemistry. The structural insights derived from X-ray crystallography are crucial for understanding their physicochemical properties, structure-activity relationships (SAR), and for the rational design of novel therapeutic agents. This document outlines the experimental protocols for crystal structure determination, presents detailed crystallographic data, and visualizes the associated biological pathways.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active molecules, including antiviral and anticancer agents. The substitution pattern on the pyrimidine ring plays a critical role in defining the compound's biological activity. The introduction of methylthio groups at the 2 and 4 positions offers a versatile platform for further chemical modifications and for modulating the electronic and steric properties of the molecule. Understanding the precise three-dimensional arrangement of atoms in these derivatives through single-crystal X-ray diffraction provides invaluable information for drug design and development.

This guide focuses on the crystal structure of a representative 2-(methylthio)pyrimidine derivative, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, to illustrate the key structural features and analytical methodologies.

Experimental Protocols

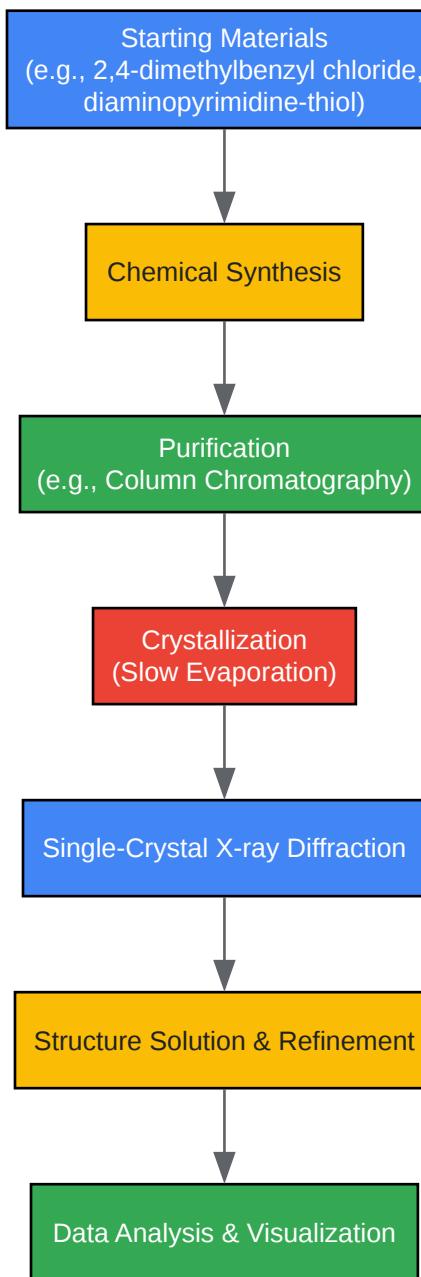
The determination of the crystal structure of **2,4-bis(methylthio)pyrimidine** derivatives involves several key experimental stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

A representative synthetic protocol for a 2-(methylthio)pyrimidine derivative, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, is as follows[1][2]:

- Reaction: 2,4-dimethylbenzyl chloride is reacted with diaminopyrimidine-thiol.
- Crystallization: The resulting product is purified and single crystals suitable for X-ray diffraction are typically grown from a suitable solvent or solvent mixture by slow evaporation.

The general workflow for the synthesis and characterization process is depicted in the following diagram:



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Synthesis and Crystallographic Analysis Workflow

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine were collected on a diffractometer using Mo K α radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Quantitative Crystallographic Data

The crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine (DAMP-DMB) has been determined to be in the monoclinic crystal system with the space group $P2_1/c$.^{[1][2]} Key crystallographic data and selected geometric parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine

Parameter	Value
Empirical formula	$C_{13}H_{16}N_4S$
Formula weight	260.36
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	$P2_1/c$
Unit cell dimensions	$a = 22.782(5)$ Å, $\alpha = 90^\circ$, $b = 7.144(5)$ Å, $\beta = 100.189(5)^\circ$, $c = 8.857(5)$ Å, $\gamma = 90^\circ$
Volume	1418.8(13) Å ³
Z	4
Density (calculated)	1.218 Mg/m ³
Absorption coefficient	0.23 mm ⁻¹
F(000)	552

Data obtained for a similar derivative, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide, as a representative example.^[3]

Table 2: Selected Bond Lengths and Angles for a Representative 2-(Methylthio)pyrimidine Derivative

Bond	Length (Å)	Angle	Degree (°)
S1-C2	1.75	C2-S1-C7	102.5
N1-C2	1.33	N1-C2-N3	126.0
N1-C6	1.35	C2-N1-C6	116.5
N3-C2	1.34	C2-N3-C4	116.8
N3-C4	1.36	N3-C4-C5	123.5
C4-C5	1.42	C4-C5-C6	116.7
C5-C6	1.39	C5-C6-N1	120.5

Note: The data presented here are representative and may vary slightly for different derivatives.

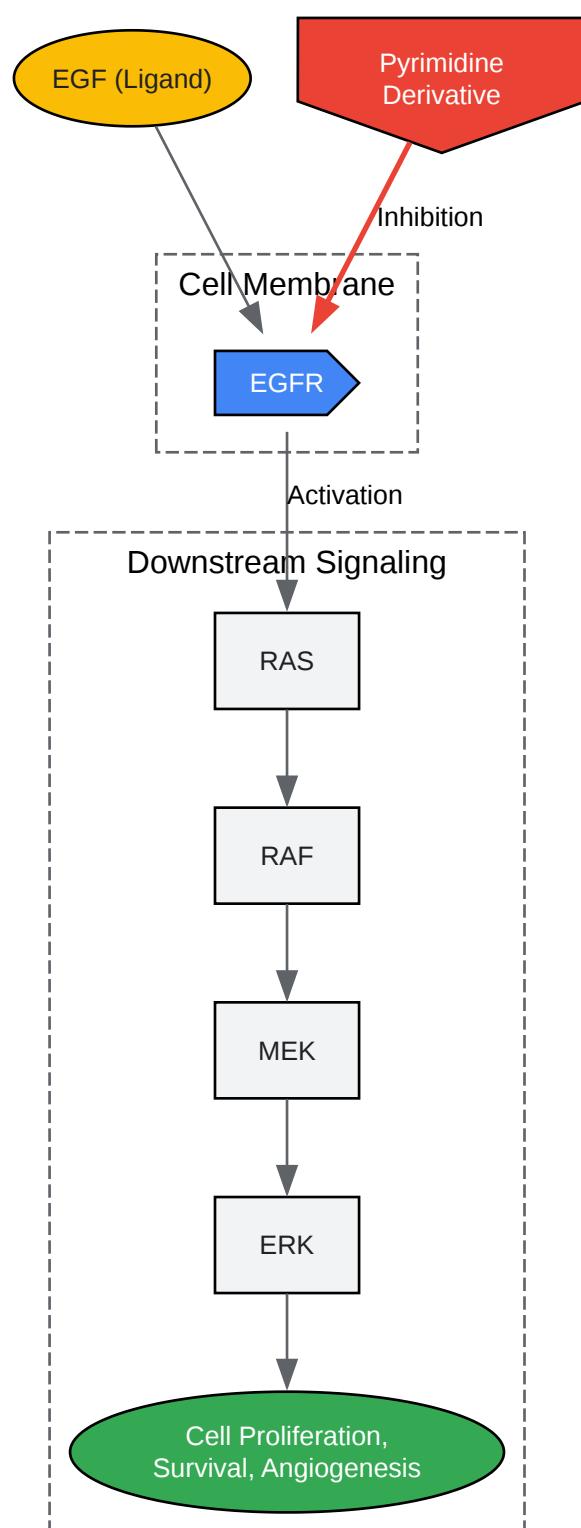
Biological Activity and Signaling Pathways

Derivatives of **2,4-bis(methylthio)pyrimidine** have been investigated for a range of biological activities, including anticancer and antiviral effects. The structural information gleaned from crystallographic studies is instrumental in understanding their mechanism of action at a molecular level.

Anticancer Activity: Kinase Inhibition

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.^[4] The pyrimidine scaffold can act as a hinge-binding motif, interacting with the ATP-binding pocket of various kinases. Potential kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinases.^[4]

The following diagram illustrates a simplified signaling pathway for EGFR and its inhibition by a pyrimidine derivative.

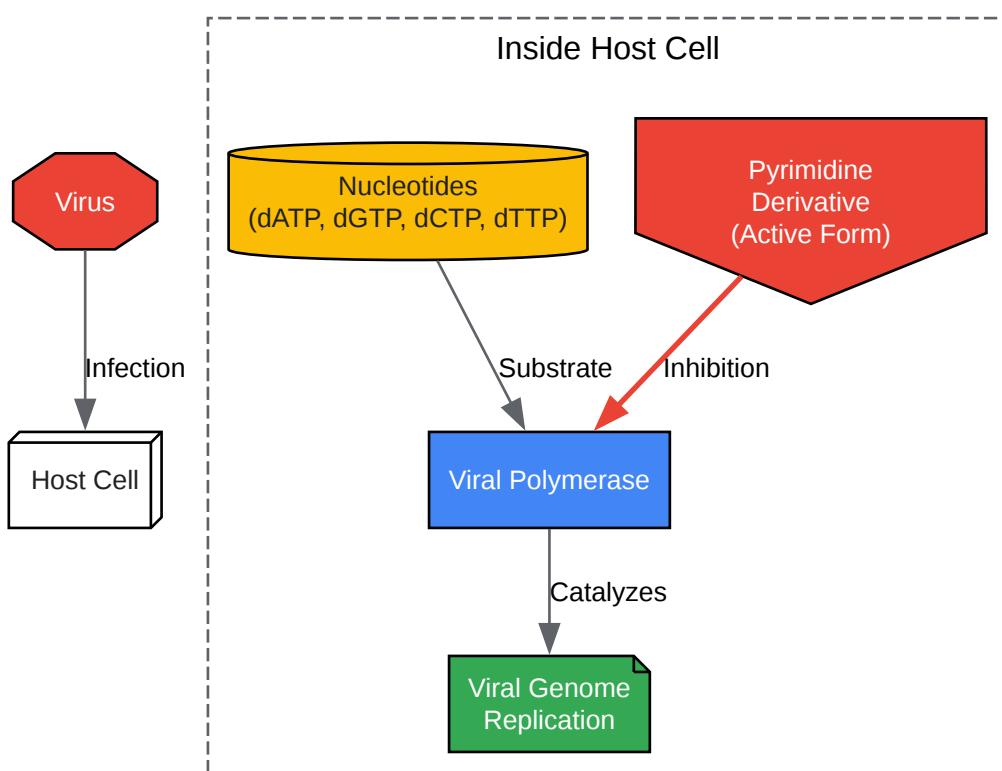
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EGFR Signaling Pathway Inhibition

Antiviral Activity: Polymerase Inhibition

The antiviral activity of certain pyrimidine derivatives is attributed to their ability to inhibit viral polymerases.^[5] These compounds can act as nucleoside or non-nucleoside inhibitors. After cellular uptake and conversion to their active triphosphate form, nucleoside analogues are incorporated into the growing viral DNA or RNA chain, leading to chain termination and halting viral replication.

The generalized mechanism of viral polymerase inhibition is shown below.



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Viral Polymerase Inhibition Mechanism

Conclusion

The crystal structure analysis of **2,4-bis(methylthio)pyrimidine** derivatives provides fundamental insights into their molecular architecture. This knowledge is paramount for understanding their biological activities and for the rational design of new, more potent, and selective therapeutic agents. The detailed crystallographic data and the understanding of their

interactions with biological targets, such as kinases and viral polymerases, will continue to drive the development of this important class of compounds in medicinal chemistry. The combination of synthetic chemistry, X-ray crystallography, and molecular modeling is a powerful approach to advancing the discovery of novel pyrimidine-based drugs.

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